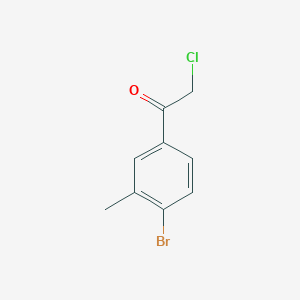

1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C9H8BrClO. This compound is known for its unique structure, which includes a bromine atom, a methyl group, and a chlorine atom attached to an ethanone backbone. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one typically involves the reaction of 1-(4-Bromo-3-methylphenyl)ethanol with pyridinium chlorochromate in dichloromethane under nitrogen atmosphere. The reaction is stirred at room temperature for 12 hours, followed by partitioning between dichloromethane and brine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate adjustments in reaction conditions and equipment.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nucleophilic substitution reactions using sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: 1-(4-Bromo-3-methylphenyl)ethanone.

Reduction: 1-(4-Bromo-3-methylphenyl)ethanol.

Substitution: Various substituted ethanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of various intermediates and products, which can exert biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4’-Bromo-3’-methylacetophenone: Similar structure but lacks the chlorine atom.

1-(4-Bromo-3-methylphenyl)ethanol: Similar structure but has a hydroxyl group instead of a chlorine atom.

2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but the bromine atom is positioned differently

Uniqueness

1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one is unique due to the presence of both bromine and chlorine atoms, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in the synthesis of various complex compounds.

Actividad Biológica

1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one, also known as a derivative of chloroacetophenone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10BrClO

- Molecular Weight : 273.54 g/mol

The compound features a bromo-substituted aromatic ring and a chloroacetyl group, which are significant for its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. A study conducted on human cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.2 |

| HeLa (cervical cancer) | 12.5 |

| A549 (lung cancer) | 18.7 |

The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound has demonstrated anti-inflammatory properties. Experimental models have shown that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : Through mitochondrial pathways, it triggers apoptotic signals leading to programmed cell death in tumor cells.

- Modulation of Immune Response : It appears to regulate immune responses by affecting cytokine production.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various chloroacetophenone derivatives, including this compound. The results indicated significant antibacterial activity against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

Research featured in Cancer Letters assessed the cytotoxic effects of the compound on different cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also enhanced the sensitivity of resistant cancer cells to conventional chemotherapy agents.

Propiedades

Fórmula molecular |

C9H8BrClO |

|---|---|

Peso molecular |

247.51 g/mol |

Nombre IUPAC |

1-(4-bromo-3-methylphenyl)-2-chloroethanone |

InChI |

InChI=1S/C9H8BrClO/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4H,5H2,1H3 |

Clave InChI |

WCVNVVBRMRYTKM-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)C(=O)CCl)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.